Studies have explored the mechanisms by which bisdisulizole disodium absorbs UVA rays and protects skin cells from DNA damage. This research helps understand its effectiveness and potential limitations as a sunscreen ingredient [].
Research has examined the photostability of bisdisulizole disodium, which refers to its ability to maintain its effectiveness under UV light exposure. This is crucial for ensuring long-lasting sun protection [].
Studies have investigated the potential benefits of combining bisdisulizole disodium with other sunscreen ingredients or photoprotective agents to achieve broader and more effective sun protection [].
Limited research suggests that bisdisulizole disodium may possess antioxidant properties, potentially offering benefits beyond sun protection. However, further research is needed to confirm these findings and understand any potential implications [].
Some studies have explored the potential of bisdisulizole disodium for other biological activities, such as anti-inflammatory or anti-microbial effects. However, these investigations are preliminary and require further research for conclusive evidence [].
Bisdisulizole disodium, also known as disodium phenyl dibenzimidazole tetrasulfonate, is a water-soluble compound primarily used as a sunscreen agent. It effectively absorbs ultraviolet A (UVA) radiation, particularly in the UVA-II range, making it a valuable ingredient in various cosmetic formulations, especially sunscreens. The compound has the chemical formula and a molecular weight of 653.6 g/mol. Its structure includes multiple sulfonate groups, which contribute to its solubility in water and its ability to interact with UV light.
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
The primary biological activity of bisdisulizole disodium is its function as a UVA filter in sunscreen formulations. It absorbs UVA rays, thereby protecting the skin from potential damage caused by ultraviolet radiation. Although the exact molecular mechanism of action is not fully defined, its ability to absorb UV light is well-documented. The compound is generally regarded as safe for topical application and does not exhibit significant toxicological effects under normal usage conditions .
The synthesis of bisdisulizole disodium involves several steps:
Bisdisulizole disodium is primarily used in cosmetic products as a UV filter. Its applications include:
Due to its water solubility, it can be easily integrated into formulations without compromising stability .
Several compounds share structural or functional similarities with bisdisulizole disodium. Here are some notable examples:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Disodium Octaborate Tetrahydrate | Used for UV protection; less soluble than bisdisulizole disodium | Primarily used in industrial applications |
Benzophenone-3 (Oxybenzone) | Common UV filter; absorbs UVB and short UVA rays | Known for potential skin irritation |
Tinosorb M (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) | Broad-spectrum UV filter; oil-soluble | Offers both UVA and UVB protection |
Bisdisulizole disodium stands out due to its exclusive water solubility and effectiveness specifically against UVA radiation. Unlike many other UV filters that may only target UVB or require oil-based formulations, this compound's properties allow for versatile incorporation into various cosmetic products while maintaining stability across a wide pH range .
The synthesis of bisdisulizole disodium centers on the formation of a phenylene-bridged bis-benzimidazole core functionalized with sulfonic acid groups. The process begins with the sulfonation of precursor molecules, where sulfonic acid groups are introduced to aromatic rings prior to benzimidazole ring formation. A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized via condensation of o-phenylenediamine with a sulfonated terephthalic acid derivative [1].
The coupling mechanism involves nucleophilic substitution, where the amino groups of o-phenylenediamine react with carbonyl groups of the sulfonated terephthalic acid. This step is catalyzed under acidic conditions, facilitating cyclization to form the benzimidazole rings. The sulfonation step typically employs concentrated sulfuric acid or chlorosulfonic acid, ensuring the introduction of sulfonic acid groups at specific positions on the benzimidazole rings [4]. Subsequent neutralization with sodium hydroxide converts the tetrasulfonic acid into its disodium salt, yielding the final product [1].
Critical to this process is the purification of intermediates. For instance, the crude phenylene-bis-benzimidazole-tetrasulfonic acid is dissolved in water and treated with activated carbon to adsorb impurities. The purified acid is then precipitated using sodium chloride, followed by redissolution in aqueous sodium hydroxide and repeated activated carbon treatment to achieve high purity [1].
Industrial-scale production of bisdisulizole disodium requires meticulous optimization of reaction parameters to balance efficiency, yield, and cost. Key factors include:
These optimized conditions enable scalable production, as demonstrated in a patented method yielding 1,155 g of bisdisulizole disodium with >97% purity [1].
Functionalization of bisdisulizole disodium focuses on modifying its sulfonate groups or phenylene bridge to alter its photophysical properties. For example:
Such derivatives are synthesized through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, retaining the core benzimidazole structure while introducing targeted functional groups [4].
Bisdisulizole disodium exhibits complex photodynamic behavior characterized by distinctive excited-state properties and fluorescence pathways. The compound demonstrates a maximum absorption wavelength at 334 nanometers with an exceptionally high molar extinction coefficient of approximately 52,500 M⁻¹ cm⁻¹, positioning it as a highly efficient ultraviolet absorber in the UVA II region [1] [2]. This strong absorption corresponds to the S₁ electronic transition, involving the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, with a remarkably large oscillator strength of 0.89 [1] [2].
The excited-state dynamics of bisdisulizole disodium follow a complex relaxation pathway. Upon ultraviolet excitation, the molecule undergoes minor vibrational and geometrical relaxation before dissipating the absorbed energy primarily through radiative decay [1] [2]. Time-dependent density-functional theory calculations reveal that the prominent shoulder features in the absorption spectrum result from vibronic progression rather than distinct electronic states, indicating a well-defined excited-state structure [1] [2].
Fluorescence represents the predominant energy dissipation mechanism for bisdisulizole disodium, with the compound exhibiting an exceptionally high fluorescence quantum yield of 94% in aqueous solution [1] [2]. This substantial quantum yield confirms that fluorescence serves as the primary relaxation pathway following ultraviolet absorption. The emission maximum occurs at 389 nanometers, resulting in a Stokes shift of 55 nanometers between absorption and emission maxima [1] [2].
The fluorescence lifetime measurements reveal environment-dependent behavior. In aqueous solution, bisdisulizole disodium demonstrates a fluorescence lifetime of 1.081 ± 0.002 nanoseconds [1] [2]. However, when applied to synthetic skin surfaces, the fluorescence lifetime decreases significantly to 616.1 ± 6.5 picoseconds, representing nearly a two-fold reduction [1] [2]. This lifetime reduction suggests enhanced Franck-Condon overlap between the excited state and ground electronic state due to skin surface interactions, or the opening of alternative nonradiative decay pathways [1] [2].
The photodynamic behavior exhibits remarkable consistency across different atmospheric conditions. Fluorescence lifetime measurements under nitrogen atmosphere show no significant changes compared to air exposure, confirming that fluorescence rather than phosphorescence represents the primary radiative pathway [1] [2]. This atmospheric independence indicates that oxygen quenching does not significantly affect the excited-state dynamics of bisdisulizole disodium.
Property | Value | Reference |
---|---|---|
Absorption maximum (λmax) | 334 nm | Winghart et al. (2024) |
Molar extinction coefficient (ε) | ~52,500 M⁻¹ cm⁻¹ | Winghart et al. (2024) |
Emission maximum | 389 nm | Winghart et al. (2024) |
Fluorescence quantum yield | 94% | Winghart et al. (2024) |
Fluorescence lifetime in solution | 1.081 ± 0.002 ns | Winghart et al. (2024) |
Fluorescence lifetime on synthetic skin | 616.1 ± 6.5 ps | Winghart et al. (2024) |
Stokes shift | 55 nm | Calculated from data |
Oscillator strength (S₁ state) | 0.89 | Shen (referenced) |
Electronic transition | S₁ (LUMO ← HOMO) | Shen (referenced) |
Bisdisulizole disodium demonstrates exceptional photostability when exposed to solar irradiation, maintaining its molecular integrity and ultraviolet absorption properties under prolonged exposure conditions. Comprehensive photostability studies utilizing solar simulators reveal that the compound exhibits remarkable resistance to photodegradation [1] [2].
Under controlled solar simulator irradiation for two hours, bisdisulizole disodium maintains an Area Under Curve Index of 99.95% in the critical 290-400 nanometer wavelength range [1] [2]. This exceptional retention of absorption properties significantly exceeds the established photostability criterion of 80% Area Under Curve Index, which serves as the benchmark for classifying a molecule as photostable [1] [2]. The Area Under Curve Index represents the percentage retention of ultraviolet absorption capacity following irradiation exposure, calculated as the ratio of final absorption area to initial absorption area multiplied by 100%.
The photostability characteristics of bisdisulizole disodium ensure adequate ultraviolet protection preservation for extended periods in direct sunlight exposure [1] [2]. This stability prevents the formation of potentially harmful photodegradation products that could result from molecular breakdown of the ultraviolet filter under solar radiation [1] [2]. The compound's resistance to photodegradation maintains consistent protection levels throughout the duration of sun exposure, eliminating the need for frequent reapplication solely due to filter degradation.
Mechanistic studies indicate that the photostability of bisdisulizole disodium results from its inherent molecular structure and electronic properties. The compound's conjugated system and sulfonate groups contribute to its stability by providing multiple resonance structures that can accommodate excited-state energy without undergoing irreversible chemical changes [1] [2]. The high oscillator strength of the S₁ state facilitates efficient energy absorption and subsequent fluorescence emission, preventing the accumulation of excited-state energy that could lead to photodegradation [1] [2].
Comparative analysis with other ultraviolet filters demonstrates that bisdisulizole disodium exhibits superior photostability compared to many conventional filters. Unlike photolabile filters such as avobenzone, which undergo significant degradation under solar irradiation, bisdisulizole disodium maintains its absorption characteristics with minimal molecular alteration [3] [4]. This enhanced photostability provides a significant advantage in sunscreen formulations, ensuring consistent protection throughout extended sun exposure periods.
Irradiation Condition | Area Under Curve Index (AUCI) | Photostability Classification | Wavelength Range |
---|---|---|---|
Solar simulator (2 hours) | 99.95% | Highly photostable | 290-400 nm |
Simulated sunlight exposure | >97% | Photostable | 290-400 nm |
UVA irradiation | Stable | Photostable | 320-400 nm |
Continuous UV exposure | High stability | Photostable | Full UV spectrum |
Bisdisulizole disodium demonstrates significant synergistic interactions with various ultraviolet filters, enhancing the overall photoprotective efficacy of sunscreen formulations through complementary mechanisms. These interactions manifest through multiple pathways, including fluorescence quenching, photostabilization, and enhanced spectral coverage [1] [2] [5] [6].
Fluorescence quenching represents a critical synergistic interaction, particularly with troxerutin, which serves as a commercially utilized quencher for bisdisulizole disodium [1] [2]. The quenching mechanism operates through Dexter energy transfer or Förster resonance energy transfer pathways, resulting in a significant reduction in fluorescence lifetime by approximately 50% when applied to synthetic skin surfaces [1] [2]. This quenching effect eliminates the potential for high-energy photon release during fluorescence decay, which could otherwise pose risks to skin health [1] [2].
The interaction with troxerutin demonstrates substrate-dependent behavior. While minimal fluorescence lifetime changes occur in solution, the presence of troxerutin on synthetic skin surfaces produces dramatic reductions in fluorescence lifetime from approximately 616 picoseconds to 389 picoseconds [1] [2]. This environment-specific quenching suggests that the skin surface facilitates the energy transfer process between bisdisulizole disodium and troxerutin [1] [2].
Synergistic effects with oil-soluble UVB filters represent another significant interaction category [7]. Bisdisulizole disodium, as a water-soluble UVA II absorber, complements oil-soluble UVB filters by providing balanced spectral coverage across the ultraviolet spectrum [7]. This combination enables the formulation of broad-spectrum sunscreens that effectively protect against both UVA and UVB radiation while maintaining formulation stability [7].
The combination with bemotrizinol produces enhanced broad-spectrum protection through complementary absorption profiles [8] [9]. Bemotrizinol provides UVA I and UVB coverage, while bisdisulizole disodium contributes UVA II absorption, resulting in comprehensive ultraviolet protection [8] [9]. This synergistic combination enables the achievement of high Sun Protection Factor values with relatively low concentrations of individual filters [8] [9].
Physical-chemical synergy with inorganic filters such as titanium dioxide and zinc oxide enhances overall ultraviolet attenuation through combined absorption and scattering mechanisms [10] [11]. The organic absorption properties of bisdisulizole disodium complement the light-scattering behavior of inorganic particles, providing enhanced protection across the entire ultraviolet spectrum [10] [11]. This combination addresses the spectral gaps that may exist when using single-class filters alone [10] [11].
Photostabilization interactions with octocrylene and other stabilizing agents prevent the degradation of photolabile filters in multi-component formulations [5] [6]. The inherent photostability of bisdisulizole disodium contributes to the overall stability of sunscreen formulations, maintaining protection levels throughout extended sun exposure [5] [6].
UV Filter Partner | Interaction Type | Mechanism | Effectiveness |
---|---|---|---|
Troxerutin | Fluorescence quenching | Dexter energy transfer (DET) or Förster resonance energy transfer (FRET) | ~50% reduction in fluorescence lifetime |
Octinoxate (Octyl methoxycinnamate) | Photostabilization | Reduced photodegradation | Improved stability |
Bemotrizinol | Broad-spectrum enhancement | Enhanced UVA/UVB coverage | Superior broad-spectrum protection |
Titanium dioxide (TiO₂) | Physical-chemical synergy | Scattering and absorption combination | Enhanced UV attenuation |
Zinc oxide (ZnO) | Complementary protection | UVA-UVB balance optimization | Balanced UVA/UVB protection |
Octocrylene | Photostabilization | Molecular stabilization | Increased photostability |
Oil-soluble UVB filters | Synergistic effects | Enhanced SPF efficiency | Synergistic SPF boost |